4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic Acid
Overview
Description
4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C13H9ClINO4S and a molecular weight of 437.64 g/mol . This compound is characterized by the presence of a chloro group, an iodo group, and a sulfamoyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 4-iodoaniline.
Sulfonation: The 4-iodoaniline undergoes sulfonation to introduce the sulfamoyl group.
Coupling Reaction: The sulfonated product is then coupled with 4-chlorobenzoic acid under specific conditions to form the final compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds.
Scientific Research Applications
4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic acid is used in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the chloro and iodo groups can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
4-chloro-3-sulfamoylbenzoic acid: Similar structure but lacks the iodo group.
4-iodo-3-sulfamoylbenzoic acid: Similar structure but lacks the chloro group.
4-chloro-3-[(3-iodophenyl)sulfamoyl]benzoic acid: Similar structure but with the iodo group in a different position
Uniqueness: 4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic acid is unique due to the presence of both chloro and iodo groups, which provide distinct reactivity and interaction profiles. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClINO4S/c14-11-6-1-8(13(17)18)7-12(11)21(19,20)16-10-4-2-9(15)3-5-10/h1-7,16H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCDBKDBOKSHFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClINO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901210091 | |
Record name | 4-Chloro-3-[[(4-iodophenyl)amino]sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901210091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379725-42-5 | |
Record name | 4-Chloro-3-[[(4-iodophenyl)amino]sulfonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=379725-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-[[(4-iodophenyl)amino]sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901210091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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